molecular formula C5H9ClF3N B1460002 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 1803601-06-0

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1460002
CAS No.: 1803601-06-0
M. Wt: 175.58 g/mol
InChI Key: CSLJNSSCBKHZQN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic compound characterized by a cyclobutane ring structure with a trifluoromethyl group (CF3) and an amine group (NH2) attached. It exists as a salt with hydrochloric acid (HCl).

Preparation Methods

One common synthetic route involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) as a reagent . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. Industrial production methods for this compound are not widely documented due to its novelty, but they likely follow similar synthetic routes with optimization for larger-scale production.

Chemical Reactions Analysis

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Materials Science: The compound’s rigid cyclobutane ring and electron-withdrawing trifluoromethyl group can be utilized in developing new materials with specific electronic properties.

    Biological Research: It can be used as a building block for synthesizing biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is not fully understood due to its novelty. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its trifluoromethyl and amine groups. The electron-withdrawing nature of the trifluoromethyl group can affect the compound’s reactivity and binding affinity to these targets, potentially altering biochemical pathways.

Comparison with Similar Compounds

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but includes a methyl group, which can influence its chemical properties and reactivity.

    3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride: This compound includes a fluorine atom in addition to the trifluoromethyl group, potentially affecting its electronic properties and interactions with other molecules

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLJNSSCBKHZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-06-0, 2227198-26-5
Record name 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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